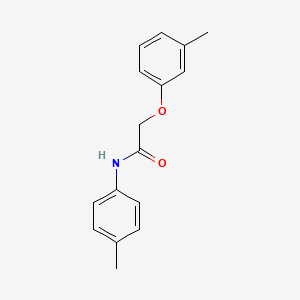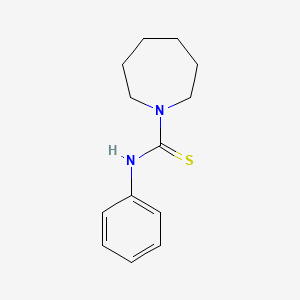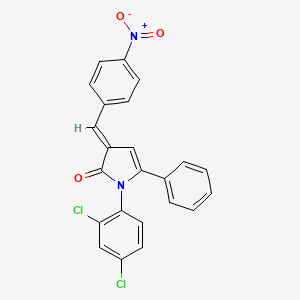
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、3位にメチル基で置換されたフェノキシ基と、4位に別のメチル基で置換されたアセトアミド基の存在を特徴としています。その独特の化学構造と性質から、様々な科学研究分野で注目されています。
準備方法
合成経路と反応条件
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドの合成は、通常、3-メチルフェノールと4-メチルフェニルアミンを無水酢酸の存在下で反応させることから行われます。反応は、中間体の生成を経て進行し、続いてアセチル化されて最終生成物が得られます。反応条件は、通常、エタノールまたはメタノールなどの適切な溶媒中で、反応物を還流下に加熱することを含みます。
工業的生産方法
工業規模では、2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドの生産には、より高い収率と純度を確保するために、連続フロープロセスが用いられる場合があります。触媒の使用や反応条件の最適化により、合成の効率をさらに向上させることができます。最終生成物は、通常、再結晶またはクロマトグラフィー法によって精製されます。
化学反応の分析
反応の種類
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドは、以下のものを含む様々な種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化させることができ、対応するカルボン酸を生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、アミンまたはアルコールを生成します。
置換: フェノキシ基とアセトアミド基は、適切な条件下で求電子剤または求核剤との置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウムまたはメタノール中の水素化ホウ素ナトリウム。
置換: 塩化チオニルなどのハロゲン化剤またはメトキシドナトリウムなどの求核剤。
生成される主要な生成物
酸化: カルボン酸。
還元: アミンまたはアルコール。
置換: ハロゲン化誘導体またはエーテル誘導体。
科学的研究の応用
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドは、以下のものを含む、科学研究において幅広い応用範囲を持っています。
化学: より複雑な有機分子の合成における構成単位として使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性を調査されています。
医学: 様々な疾患の治療における潜在的な治療効果が探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、酵素や受容体に結合することにより、それらの活性を調節することで、その効果を発揮する可能性があります。正確な分子標的と経路は、特定の用途や使用状況によって異なる可能性があります。
類似化合物との比較
類似化合物
- 2-(4-メチルフェノキシ)-N-(3-メチルフェニル)アセトアミド
- 2-(3-クロロフェノキシ)-N-(4-メチルフェニル)アセトアミド
- 2-(3-メチルフェノキシ)-N-(4-クロロフェニル)アセトアミド
独自性
2-(3-メチルフェノキシ)-N-(4-メチルフェニル)アセトアミドは、フェノキシ基とアセトアミド基のメチル基の配置が特定されていることから、独自性があります。
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17-16(18)11-19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
LMNGKPJFWGUYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696113.png)


![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)
![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)



![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)
